3-Pyridinepropanol, 3-methanesulfonate
Description
3-Pyridinepropanol, 3-methanesulfonate is a sulfonate ester derivative of 3-Pyridinepropanol (C₈H₁₁NO), where the hydroxyl group (-OH) at the propanol chain is replaced by a methanesulfonate (-OSO₂CH₃) group. The parent compound, 3-Pyridinepropanol, has a molecular weight of 137.18 g/mol and exhibits a density of 1.063 g/mL at 25°C, a boiling point of 130–133°C at 3 mmHg, and a high flash point (>230°F) . Its methanesulfonate derivative is synthesized via mesylation, typically using methanesulfonyl chloride in pyridine or triethylamine, as exemplified in analogous syntheses of sulfonated intermediates . This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and organic chemistry due to the sulfonate group’s reactivity as a leaving group.
Properties
IUPAC Name |
3-pyridin-3-ylpropyl methanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c1-14(11,12)13-7-3-5-9-4-2-6-10-8-9/h2,4,6,8H,3,5,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDOASQVWWCYCTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCCC1=CN=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Sulfonation and Hydrogenation of Pyridine Derivatives
One established approach involves the oxidation of 3-chloropyridine to 3-chloropyridine-N-oxide, followed by sulfonation and catalytic hydrogenation to yield pyridine-3-sulfonic acid derivatives. This process uses Raney nickel as a catalyst under controlled temperature (80–120 °C) and pressure (around 5 bar) conditions. The hydrogenation duration varies from 4 to 20 hours depending on catalyst concentration, with higher catalyst loadings (8–15 g per 100 g substrate) reducing reaction time to 4–7 hours. The product is purified by acidification, filtration, extraction, and crystallization steps to achieve high purity (approximately 99%) with yields around 75–80%.
| Step | Conditions/Details | Outcome/Yield |
|---|---|---|
| Oxidation | 3-chloropyridine to 3-chloropyridine-N-oxide | High yield, heavy metal-free |
| Sulfonation | Alkali metal sulfite, 50–170 °C | Pyridine-3-sulfonic acid-N-oxide formation |
| Hydrogenation | Raney nickel, 80–120 °C, 5 bar, 4–20 h | Pyridine-3-sulfonic acid, 75–80% yield, 99% purity |
| Purification | Acidification, filtration, crystallization | Removal of sulfites and salts |
Preparation of Pyridine-3-Sulfonyl Chloride as Intermediate
An alternative preparation involves converting pyridine-3-sulfonic acid into pyridine-3-sulfonyl chloride by reaction with phosphorus pentachloride in solvents such as chlorobenzene or trifluoromethylbenzene. This method avoids problematic byproducts and allows direct use of the sulfonyl chloride intermediate in subsequent reactions without isolation, improving safety and yield. The use of chlorobenzene or trifluoromethylbenzene prevents byproduct formation common with toluene and facilitates high purity product formation.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Chlorination | Phosphorus pentachloride, chlorobenzene solvent | High yield, avoids byproducts |
| Workup | Partitioning, washing | Direct use in further synthesis |
Mesylation of 3-Pyridinepropanol
The mesylation step involves converting 3-pyridinepropanol to its 3-methanesulfonate derivative by reaction with methanesulfonic acid or methanesulfonyl chloride under classical mesylation conditions. This step typically follows the synthesis of the 3-pyridinepropanol precursor, which can be obtained by nucleophilic substitution or reduction of appropriately functionalized pyridine intermediates.
In a related synthetic sequence, mesylation is performed on selectively protected alcohols (monotetrahydropyranyl acetals) under classical conditions to yield mesylated intermediates, which then undergo Williamson etherification with 3-(pyrid-3-yl)propan-1-ol to afford the desired 3-alkylpyridine derivatives. The mesylation step is crucial for activating the hydroxyl group for subsequent substitution reactions.
| Step | Reagents/Conditions | Yield/Notes |
|---|---|---|
| Mesylation | Methanesulfonic acid or methanesulfonyl chloride | Classical conditions, high yield |
| Subsequent substitution | Williamson etherification | Efficient formation of 3-substituted pyridines |
Diazonium Salt Route for 3-Substituted Pyridine Derivatives
Another synthetic route involves the formation of diazonium salts from 3-aminopyridine in the presence of methanesulfonic acid and an alcohol solvent (e.g., 2,2,2-trifluoroethanol). The diazonium intermediate is then reacted with the desired alcohol to form 3-substituted pyridine products. This method can be performed as a one-pot procedure with controlled temperature (50–75 °C) and acid equivalents (0.5 to 2 equivalents, preferably 1 equivalent of methanesulfonic acid). Solvents such as methyl-tert-butyl ether or chloroform can be used alone or in combination with alcohol solvents. The product is isolated by neutralization, extraction, and solvent removal.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Diazonium salt formation | 3-aminopyridine, t-butyl nitrite, methanesulfonic acid, 50–60 °C | Intermediate diazonium salt |
| Substitution | Alcohol solvent (e.g., 2,2,2-trifluoroethanol) | 3-substituted pyridine product |
| Workup | Neutralization, extraction, solvent removal | Crude oil or purified product |
| Method | Key Reagents/Conditions | Advantages | Yield & Purity |
|---|---|---|---|
| Oxidation & Hydrogenation | 3-chloropyridine, Raney nickel, NaOH, 80–120 °C, 5 bar | Heavy metal-free, environmentally friendly | 75–80%, ~99% purity |
| Sulfonyl Chloride Formation | Pyridine-3-sulfonic acid, PCl5, chlorobenzene | High purity, avoids byproducts | High yield, direct use |
| Mesylation of 3-pyridinepropanol | Methanesulfonic acid or mesyl chloride | Activates alcohol for substitution | High yield |
| Diazonium Salt Route | 3-aminopyridine, t-butyl nitrite, methanesulfonic acid, alcohol solvent | One-pot, mild conditions | Moderate to good yield |
The catalytic hydrogenation step is sensitive to catalyst loading and temperature; optimizing these parameters significantly reduces reaction time while maintaining high purity.
The use of chlorobenzene or trifluoromethylbenzene solvents in sulfonyl chloride formation improves safety and product purity compared to traditional solvents like toluene.
Mesylation under classical conditions is efficient and widely used for activating hydroxyl groups in pyridine derivatives, facilitating subsequent nucleophilic substitutions.
The diazonium salt approach offers a versatile and mild method to introduce various substituents at the 3-position of pyridine, with methanesulfonic acid serving both as acid and mesylate source.
The preparation of 3-Pyridinepropanol, 3-methanesulfonate involves multi-step synthetic strategies including oxidation, sulfonation, catalytic hydrogenation, mesylation, and substitution reactions. The most authoritative and efficient methods combine environmentally friendly catalytic hydrogenation with precise mesylation techniques under controlled conditions. The choice of solvents and catalysts plays a critical role in yield, purity, and safety. These methods are well-documented in patent literature and peer-reviewed research, providing a robust foundation for industrial and laboratory-scale synthesis.
Chemical Reactions Analysis
3-Pyridinepropanol, 3-methanesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methanesulfonate group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Scientific Research Applications
3-Pyridinepropanol, 3-methanesulfonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce pyridine moieties into various molecules.
Biology: This compound is used in the study of biological pathways and enzyme mechanisms.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 3-pyridinepropanol, 3-methanesulfonate involves its ability to act as an alkylating agent. The methanesulfonate group undergoes fission, releasing a reactive intermediate that can interact with nucleophilic sites in biological molecules. This interaction can lead to modifications in the structure and function of target molecules, affecting various biological pathways .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 3-Pyridinepropanol, 3-methanesulfonate with key analogs:
Physicochemical Properties
- Solubility : The methanesulfonate derivative is more polar than the parent alcohol due to the sulfonate group, enhancing water solubility. The acetate ester, with reduced polarity, may exhibit better lipid solubility .
- Stability : Sulfonate esters are thermally stable but hydrolyze under basic or acidic conditions. Acetates hydrolyze more readily in acidic environments .
Research Findings and Key Differences
- Reactivity : Methanesulfonate’s superior leaving-group ability makes it more reactive in SN2 reactions compared to acetate esters.
- Biological Activity : Thiophene- and naphthalene-containing analogs (e.g., compounds) exhibit distinct bioactivity profiles due to aromatic heterocycles, unlike the pyridine-based sulfonate .
Biological Activity
3-Pyridinepropanol, 3-methanesulfonate is a chemical compound characterized by its unique structure, which combines a pyridine ring with a propanol group and a methanesulfonate moiety. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the context of therapeutic applications.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, focusing on its effects on various biological systems. The compound is primarily noted for its role as a TNF-alpha production inhibitor , which is crucial in the treatment of autoimmune diseases such as rheumatoid arthritis.
The mechanism by which this compound exerts its biological effects involves the inhibition of tumor necrosis factor-alpha (TNF-α), a cytokine involved in systemic inflammation. By inhibiting TNF-α production, this compound may help alleviate symptoms associated with inflammatory diseases.
Case Study 1: TNF-α Inhibition
In a study published regarding the use of substituted quinazolinone derivatives, it was found that compounds similar to this compound exhibited significant inhibitory activity against TNF-α production. The study highlighted that these derivatives could serve as potential therapeutic agents for treating autoimmune conditions .
Case Study 2: In Vitro Studies
In vitro studies have demonstrated that this compound can modulate immune responses by affecting cytokine profiles. Research indicated that the compound could reduce levels of pro-inflammatory cytokines while promoting anti-inflammatory mediators .
Table of Biological Activities
Pharmacological Implications
The pharmacological implications of this compound are significant due to its potential applications in treating various inflammatory disorders. Its ability to inhibit TNF-α production positions it as a candidate for further development into therapeutic agents targeting autoimmune diseases.
Future Research Directions
Future research should focus on:
- Clinical Trials : Conducting clinical trials to evaluate the efficacy and safety of this compound in human subjects.
- Mechanistic Studies : Further elucidating the mechanisms through which this compound exerts its biological effects.
- Comparative Studies : Comparing its efficacy with existing TNF-α inhibitors currently used in clinical practice.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
